molecular formula C17H12ClNO4S B5071099 2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B5071099
M. Wt: 361.8 g/mol
InChI Key: JWRZSOVSMFZDNW-UHFFFAOYSA-N
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Description

2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dioxopyrrolidinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 2-chlorobenzoyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine to form the 2-chlorophenyl-2,5-dioxopyrrolidin-3-yl intermediate. This intermediate is then reacted with thiobenzoic acid under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxopyrrolidinyl group to a hydroxypyrrolidinyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxypyrrolidinyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
  • 2-{[1-(2-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
  • 2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Uniqueness

2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4S/c18-11-6-2-3-7-12(11)19-15(20)9-14(16(19)21)24-13-8-4-1-5-10(13)17(22)23/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRZSOVSMFZDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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